SUBA Formulation of Itraconazole Delivers 173% Higher Bioavailability with 21% Reduced Variability Relative to Conventional Sporanox® Capsules
The SUBA-itraconazole formulation (Lozanoc™) demonstrated a relative bioavailability of 173% compared to the conventional Sporanox® capsule formulation [1]. Additionally, SUBA-itraconazole exhibited 21% less inter-subject variability in drug exposure [2]. In a separate comparative trial, a single 50 mg Lozanoc™ capsule achieved a similar extent of exposure to a single 100 mg Sporanox® capsule, with the difference in exposure being less than 25% and with significantly lower intra- and inter-subject variability [3]. Food reduced bioavailability by 27% and the transit absorption rate constant by 58% in the fasted state across both formulations, though the SUBA formulation mitigated this effect [4].
| Evidence Dimension | Relative Oral Bioavailability |
|---|---|
| Target Compound Data | SUBA-itraconazole: 173% relative bioavailability vs. Sporanox |
| Comparator Or Baseline | Sporanox® (conventional itraconazole capsule): baseline = 100% |
| Quantified Difference | +73% relative bioavailability; 21% lower inter-subject variability; 50% lower dose (50 mg) achieves comparable exposure to 100 mg conventional capsule |
| Conditions | Phase I crossover trials in healthy subjects; population pharmacokinetic modeling of seven phase I studies |
Why This Matters
The improved and more predictable bioavailability directly reduces the risk of subtherapeutic exposure and therapeutic failure, which is critical for procurement decisions in settings where therapeutic drug monitoring may be limited.
- [1] Abuhelwa AY, Foster DJR, Mudge S, Hayes D, Upton RN. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States. Antimicrobial Agents and Chemotherapy. 2015;59(9):5681-5696. View Source
- [2] Abuhelwa AY, Foster DJR, Mudge S, Hayes D, Upton RN. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States. Antimicrobial Agents and Chemotherapy. 2015;59(9):5681-5696. View Source
- [3] Mudge SJ, Hayes D, Ellis DH. Single-dose phase 1 studies to evaluate the more predictable pharmacokinetics of itraconazole in a novel capsule formulation (Lozanoc™) relative to conventional itraconazole capsule formulation. 19th Congress of the International Society for Human and Animal Mycology. 2016. View Source
- [4] Abuhelwa AY, Foster DJR, Mudge S, Hayes D, Upton RN. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States. Antimicrobial Agents and Chemotherapy. 2015;59(9):5681-5696. View Source
